molecular formula C11H10FNO2 B12286809 3-(7-Fluoro-3-indolyl)propanoic Acid

3-(7-Fluoro-3-indolyl)propanoic Acid

Cat. No.: B12286809
M. Wt: 207.20 g/mol
InChI Key: KZEHJGBNXMHEEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(7-Fluoro-3-indolyl)propanoic Acid is a derivative of indole, a heterocyclic compound that is widely recognized for its diverse biological activities. Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of a fluorine atom to the indole ring enhances the compound’s biological activity and stability, making it a valuable molecule in various scientific research fields.

Preparation Methods

Chemical Reactions Analysis

3-(7-Fluoro-3-indolyl)propanoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

3-(7-Fluoro-3-indolyl)propanoic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(7-Fluoro-3-indolyl)propanoic Acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to biological receptors, increasing its efficacy. The indole ring structure allows the compound to interact with various enzymes and proteins, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

3-(7-Fluoro-3-indolyl)propanoic Acid can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and enhances its stability and efficacy in various applications .

Properties

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

3-(7-fluoro-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H10FNO2/c12-9-3-1-2-8-7(4-5-10(14)15)6-13-11(8)9/h1-3,6,13H,4-5H2,(H,14,15)

InChI Key

KZEHJGBNXMHEEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=C2CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.